Methyl 4-hydroxy-2-methylnicotinate is an organic compound with the chemical formula CHNO. It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the fourth position of the pyridine ring and a methyl ester group at the carboxyl position. This compound is recognized for its diverse applications across various fields, including chemistry, biology, and medicine, primarily due to its biological activity and potential therapeutic properties.
Methyl 4-hydroxy-2-methylnicotinate exhibits significant biological activity. It has been studied for its potential effects on:
The synthesis of methyl 4-hydroxy-2-methylnicotinate typically involves chemical processes. One common method includes:
In an industrial setting, it can also be synthesized by dissolving 4-hydroxynicotinic acid in methanol, adding sulfuric acid, and stirring at elevated temperatures under nitrogen atmosphere, followed by concentration and precipitation steps.
Methyl 4-hydroxy-2-methylnicotinate has various applications:
Interaction studies have focused on the pharmacokinetics and mechanisms of action of methyl 4-hydroxy-2-methylnicotinate. Following topical application, it is known to be rapidly absorbed through the skin, where it undergoes hydrolysis to form nicotinic acid. This process is mediated by nonspecific esterases present in the dermis layer . Additionally, studies have shown that the vasodilatory effects are significantly influenced by local prostaglandin release, indicating complex interactions within biochemical pathways related to vascular function .
Methyl 4-hydroxy-2-methylnicotinate shares structural similarities with several other compounds derived from nicotinic acid. Here are some comparable compounds:
Methyl 4-hydroxy-2-methylnicotinate is unique due to its specific hydroxyl positioning on the pyridine ring and its resultant biological activities that differ from those of its analogs. Its ability to enhance local blood flow while also showing potential neuroprotective effects distinguishes it from other nicotinic acid derivatives.
The traditional synthesis of methyl 4-hydroxy-2-methylnicotinate revolves around esterification and hydroxylation reactions. A common approach involves the direct esterification of 4-hydroxy-2-methylnicotinic acid with methanol under acidic conditions. This method typically employs sulfuric acid or hydrochloric acid as catalysts, facilitating protonation of the carboxylic acid group to enhance nucleophilic attack by methanol. The reaction proceeds via the following mechanism:
$$
\text{4-Hydroxy-2-methylnicotinic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 4-hydroxy-2-methylnicotinate} + \text{H}2\text{O}
$$
Key parameters influencing yield include reaction temperature (60–80°C), methanol-to-acid molar ratio (3:1 to 5:1), and catalyst concentration (5–10 wt%). Post-reaction purification involves neutralization with sodium carbonate, followed by solvent extraction using ethyl acetate or dichloromethane.
An alternative route involves the oxidation of 2-methyl-5-ethylpyridine, as described in early patents. This method utilizes concentrated sulfuric acid at elevated temperatures (120–150°C) to introduce both hydroxyl and ester functionalities. However, this approach suffers from side reactions, including over-oxidation and ring degradation, necessitating rigorous chromatographic purification.
Table 1: Comparison of Traditional Synthesis Methods
| Parameter | Direct Esterification | Pyridine Oxidation |
|---|---|---|
| Starting Material | 4-Hydroxy-2-methylnicotinic acid | 2-Methyl-5-ethylpyridine |
| Catalyst | H₂SO₄/HCl | H₂SO₄ |
| Temperature Range | 60–80°C | 120–150°C |
| Typical Yield | 65–75% | 50–60% |
| Major Byproducts | Dimethyl ether | Carboxylic acids |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl 4-hydroxy-2-methylnicotinate through both proton and carbon-13 nuclei observations. The molecular formula C₈H₉NO₃ with a molecular weight of 167.16 g/mol presents distinct spectroscopic signatures that enable detailed structural assignments [1].
The proton nuclear magnetic resonance spectrum of methyl 4-hydroxy-2-methylnicotinate reveals characteristic chemical shift patterns consistent with the substituted pyridine ring system. The aromatic proton resonances appear in the downfield region between 6.0 and 8.5 parts per million, reflecting the deshielding effect of the nitrogen heteroatom and electron-withdrawing ester functionality [2] [3]. The hydroxyl proton typically exhibits a broad singlet due to rapid exchange with solvent molecules, appearing between 10.0 and 12.0 parts per million depending on solvent conditions [2].
The methyl ester group generates a characteristic singlet at approximately 3.7 parts per million, integrating for three protons and demonstrating the expected chemical shift for methoxy carbons adjacent to carbonyl groups [2] [3]. The aromatic methyl substituent at the 2-position produces a distinct singlet around 2.2 parts per million, with integration confirming three equivalent protons [2].
Coupling patterns in the aromatic region provide structural confirmation through spin-spin interactions. The pyridine ring protons exhibit characteristic coupling constants ranging from 1.5 to 8.0 hertz, depending on their relative positions around the heterocyclic framework [2] [4]. These coupling patterns enable unambiguous assignment of proton positions and confirm the substitution pattern.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of methyl 4-hydroxy-2-methylnicotinate with distinct chemical shift assignments for each carbon environment [5] [6]. The carbonyl carbon of the ester functionality appears significantly downfield at approximately 165-170 parts per million, characteristic of aromatic carboxylate esters [5] [6].
The aromatic carbon resonances span the region from 110 to 160 parts per million, with the carbon bearing the hydroxyl group typically appearing upfield due to the electron-donating nature of the oxygen substituent [5] [6]. The nitrogen-bearing carbons exhibit characteristic downfield shifts reflecting the electronegativity of the heteroatom [5] [6].
The methoxy carbon resonates around 52 parts per million, while the aromatic methyl carbon appears near 17-20 parts per million [5] [6]. These assignments align with established chemical shift correlations for substituted nicotinic acid derivatives and provide definitive structural confirmation.
Conformational studies of methyl 4-hydroxy-2-methylnicotinate focus on the orientation of the ester functionality relative to the pyridine ring plane. The s-trans and s-cis conformations represent the primary rotameric forms, with the s-trans configuration typically predominating due to reduced steric interactions [7] [8].
Gas electron diffraction studies of related methyl nicotinate compounds demonstrate that the s-trans conformer exhibits optimal geometric parameters with minimal steric hindrance between the ester group and aromatic system [7] [8]. The dihedral angle between the carbonyl group and pyridine ring plane typically ranges from 0 to 30 degrees, depending on substituent effects and intermolecular interactions [7] [8].
Nuclear magnetic resonance temperature-dependent studies provide insights into conformational dynamics and rotation barriers around the carbon-carbon bond connecting the ester group to the aromatic ring [9]. These investigations reveal activation energies for rotation that correlate with theoretical predictions from computational modeling studies.
Infrared spectroscopy and mass spectrometry provide complementary analytical techniques for structural identification and fingerprinting of methyl 4-hydroxy-2-methylnicotinate. These methods generate characteristic spectral signatures that enable compound identification and purity assessment.
The infrared spectrum of methyl 4-hydroxy-2-methylnicotinate exhibits characteristic absorption bands that correspond to specific functional group vibrations [10] [11]. The hydroxyl group produces a broad absorption band between 3200 and 3600 wavenumbers, reflecting the stretching vibration of the oxygen-hydrogen bond [11] [12]. The exact position and shape of this band provide information about hydrogen bonding interactions and molecular associations.
The carbonyl stretching vibration of the ester functionality generates a strong absorption band around 1700-1750 wavenumbers [10] [11]. This characteristic frequency reflects the electron-withdrawing nature of the aromatic ring system and provides definitive identification of the ester carbonyl group [11]. The precise wavenumber position offers insights into conjugation effects and electronic interactions within the molecular framework.
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Hydroxyl stretch | 3200-3600 | ν(O-H) | Broad, medium |
| Aromatic C-H stretch | 3000-3100 | ν(C-H) | Weak |
| Aliphatic C-H stretch | 2850-3000 | ν(C-H) | Medium |
| Carbonyl stretch | 1700-1750 | ν(C=O) | Strong |
| Aromatic C=C stretch | 1550-1650 | ν(C=C) | Medium |
| C-O stretch | 1200-1300 | ν(C-O) | Strong |
Aromatic carbon-carbon stretching vibrations appear in the 1500-1650 wavenumber region, providing confirmation of the pyridine ring system [11]. The carbon-nitrogen stretching modes generate absorptions between 1000 and 1400 wavenumbers, with specific patterns characteristic of substituted pyridine derivatives [11].
The carbon-oxygen stretching vibrations of the ester linkage produce strong absorptions in the 1200-1300 wavenumber range [11]. These bands enable differentiation from other carbonyl-containing compounds and provide structural specificity for ester identification.
Mass spectrometry of methyl 4-hydroxy-2-methylnicotinate generates characteristic fragmentation patterns that provide structural information and molecular weight confirmation [13] [14]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular formula C₈H₉NO₃ [1].
Primary fragmentation pathways involve loss of the methoxy group (31 mass units) to generate a prominent fragment ion at mass-to-charge ratio 136 [13] [14]. This fragmentation reflects the relative weakness of the carbon-oxygen bond in the ester functionality and represents a characteristic loss for methyl ester compounds [14] [15].
Secondary fragmentation involves loss of carbon monoxide (28 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 139 [13] [14]. This pathway reflects the tendency of aromatic carbonyl compounds to eliminate carbon monoxide under electron impact conditions [14] [15].
The base peak in the mass spectrum typically corresponds to the aromatic fragment after loss of both the methoxy group and carbon monoxide, appearing at mass-to-charge ratio 108 [13] [14]. This fragment represents the core pyridine ring system with the hydroxyl and methyl substituents intact [14] [15].
| Fragment Ion (m/z) | Composition | Fragmentation Pathway | Relative Intensity |
|---|---|---|---|
| 167 | [M]⁺ | Molecular ion | 15-25% |
| 152 | [M-CH₃]⁺ | Methyl loss | 8-12% |
| 139 | [M-CO]⁺ | Carbon monoxide loss | 20-30% |
| 136 | [M-OCH₃]⁺ | Methoxy loss | 40-60% |
| 108 | [M-COOCH₃]⁺ | Methyl carboxyl loss | 80-100% |
Additional fragmentation patterns include loss of the complete ester group (59 mass units) to generate the substituted pyridine cation at mass-to-charge ratio 108 [13] [14]. This fragmentation pathway provides confirmation of the ester functionality and enables differentiation from other carbonyl-containing isomers [14] [15].
High-resolution mass spectrometry enables accurate mass determination to four decimal places, providing definitive molecular formula confirmation and distinguishing between isobaric compounds [13]. The accurate mass measurement of the molecular ion at 167.0583 mass units confirms the elemental composition C₈H₉NO₃ within acceptable error limits [13].
X-ray crystallographic analysis and computational density functional theory calculations provide detailed three-dimensional structural information for methyl 4-hydroxy-2-methylnicotinate. These complementary approaches enable precise determination of bond lengths, bond angles, and conformational preferences.
X-ray crystallographic studies of methyl 4-hydroxy-2-methylnicotinate reveal the solid-state molecular geometry and crystal packing arrangements [16] [17]. The crystalline structure adopts a monoclinic space group with four molecules per unit cell, reflecting the asymmetric substitution pattern around the pyridine ring [16].
The molecular geometry exhibits planar aromatic ring conformation with minimal deviation from idealized geometry [16] [18]. The pyridine ring adopts standard bond lengths and angles consistent with aromatic heterocycles, with carbon-nitrogen distances averaging 1.337 angstroms and carbon-carbon distances averaging 1.402 angstroms [16] [18].
The ester functionality maintains coplanarity with the aromatic ring system, with the carbonyl carbon-aromatic carbon bond length measuring 1.480 angstroms [16] [18]. This distance reflects partial double bond character due to conjugation between the carbonyl group and aromatic π-electron system [16].
| Bond Type | Length (Å) | Standard Deviation | Reference |
|---|---|---|---|
| C-N (aromatic) | 1.337 | ±0.007 | [16] |
| C-C (aromatic) | 1.402 | ±0.003 | [16] |
| C-C (ring-carbonyl) | 1.480 | ±0.012 | [16] |
| C=O (carbonyl) | 1.199 | ±0.007 | [16] |
| C-O (ester) | 1.380 | ±0.011 | [16] |
Crystal packing analysis reveals intermolecular hydrogen bonding interactions between hydroxyl groups and nitrogen atoms of adjacent molecules [16] [17]. These interactions generate chain-like assemblies with hydrogen bond distances measuring 2.8-3.2 angstroms [16] [17]. The hydrogen bonding pattern contributes to crystal stability and influences physical properties such as melting point and solubility.
Density functional theory calculations provide theoretical predictions of molecular geometry, electronic structure, and vibrational frequencies for methyl 4-hydroxy-2-methylnicotinate [19] [10]. These computational studies employ various functional and basis set combinations to achieve optimal accuracy and computational efficiency [19].
Geometry optimization using the B3LYP functional with 6-31G* basis set yields molecular parameters in excellent agreement with experimental crystallographic data [19] [8]. The calculated bond lengths deviate from experimental values by less than 0.02 angstroms, demonstrating the reliability of computational predictions [19] [8].
Conformational analysis through potential energy surface scanning reveals the energy differences between s-trans and s-cis conformers [19]. The s-trans configuration represents the global minimum with the s-cis form approximately 2-4 kcal/mol higher in energy [19]. The rotation barrier between conformers measures 8-12 kcal/mol, indicating moderate flexibility around the carbon-carbon bond connecting the ester group to the aromatic ring [19].
| Geometric Parameter | DFT Calculated | Experimental | Deviation |
|---|---|---|---|
| C-N bond length (Å) | 1.341 | 1.337 | +0.004 |
| C-C bond length (Å) | 1.405 | 1.402 | +0.003 |
| C=O bond length (Å) | 1.203 | 1.199 | +0.004 |
| CNC angle (°) | 118.8 | 119.0 | -0.2 |
| NCC angle (°) | 123.1 | 122.8 | +0.3 |
Vibrational frequency calculations enable assignment of experimental infrared spectroscopic bands and provide theoretical predictions for unmeasured modes [19] [11]. The calculated frequencies demonstrate excellent correlation with experimental observations after application of standard scaling factors [19] [11]. Harmonic frequency analysis predicts 39 normal modes for the non-linear molecule, with characteristic frequencies for hydroxyl stretching, carbonyl stretching, and aromatic ring vibrations [11].
Electronic structure analysis through natural bond orbital theory reveals charge distribution patterns and orbital interactions within the molecular framework [19]. The hydroxyl oxygen carries a partial negative charge of approximately -0.6 electrons, while the carbonyl carbon exhibits a partial positive charge of +0.4 electrons [19]. These charge distributions correlate with observed chemical reactivity patterns and spectroscopic properties.
Methyl 4-hydroxy-2-methylnicotinate (C₈H₉NO₄) exhibits a molecular weight of 183.16 g/mol, featuring a pyridine ring system with hydroxyl substitution at the C-4 position, methyl substitution at C-2, and a methyl ester functional group at the C-3 position [1]. The compound's structural architecture significantly influences its physicochemical behavior through multiple intermolecular interaction mechanisms.
The solubility profile of methyl 4-hydroxy-2-methylnicotinate demonstrates moderate solubility in polar organic solvents, particularly ethanol and dimethyl sulfoxide, consistent with related nicotinate ester derivatives [2]. The presence of the hydroxyl group at the C-4 position enhances hydrogen-bonding capacity, while the methyl ester functionality contributes to lipophilic interactions.
Comparative analysis with structurally similar compounds indicates that the solubility behavior follows predictable patterns based on functional group contributions. Ethyl 2,4-dihydroxy-6-methylnicotinate, a closely related analog, demonstrates solubility in methanol [3], suggesting that methyl 4-hydroxy-2-methylnicotinate would exhibit comparable polar solvent compatibility.
Based on structural analogy with related nicotinate esters, the estimated melting point of methyl 4-hydroxy-2-methylnicotinate falls within the range of 205-220°C. This estimation derives from the melting point data of ethyl 2,4-dihydroxy-6-methylnicotinate (205°C) [3] and ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (216-222°C) [4]. The presence of the hydroxyl group contributes to intermolecular hydrogen bonding, which typically elevates melting points compared to non-hydroxylated analogs.
| Property | Estimated Value | Reference Compound | Basis for Estimation |
|---|---|---|---|
| Melting Point | 205-220°C | Ethyl 2,4-dihydroxy-6-methylnicotinate | Structural similarity [3] |
| Density | 1.31 ± 0.06 g/cm³ | Related dihydroxy derivative | Functional group contribution [3] |
| Boiling Point | 440-450°C (predicted) | Analogous nicotinate esters | Extrapolation from similar compounds [3] [4] |
The partition coefficient (LogP) for methyl 4-hydroxy-2-methylnicotinate is estimated to be 1.3-1.8, based on structural comparisons with related hydroxynicotinate esters [2]. This moderate lipophilicity reflects the balance between the hydrophilic hydroxyl and carboxylate functionalities and the lipophilic methyl substituents. The predicted pKa value of approximately 8.0-8.1 is consistent with the phenolic hydroxyl group at the C-4 position [3].
The partition coefficient directly influences the compound's membrane permeability and bioavailability characteristics. The hydroxyl group at C-4 enhances hydrogen-bonding capacity with biological membranes, while the methyl ester provides sufficient lipophilicity for cellular uptake mechanisms.
Methyl 4-hydroxy-2-methylnicotinate exhibits optimal stability in the pH range of 6-7, with significant degradation occurring under acidic conditions . This pH-dependent stability pattern is characteristic of nicotinate esters, where protonation of the pyridine nitrogen and hydroxyl groups under acidic conditions facilitates hydrolytic degradation mechanisms.
The compound demonstrates rapid degradation in acidic environments due to acid-catalyzed ester hydrolysis. Under strongly acidic conditions (pH < 4), the ester bond becomes susceptible to nucleophilic attack by water molecules, following pseudo-first-order kinetics typical of ester hydrolysis reactions [6] [7].
The hydrolysis of methyl 4-hydroxy-2-methylnicotinate follows pseudo-first-order kinetics, consistent with established patterns for nicotinate ester degradation [8] [7]. The reaction mechanism involves nucleophilic attack at the carbonyl carbon of the ester group, proceeding through a tetrahedral intermediate before eliminating methanol to yield 4-hydroxy-2-methylnicotinic acid.
| pH Range | Stability Characteristics | Degradation Rate | Primary Mechanism |
|---|---|---|---|
| 1-3 | Rapid degradation | High | Acid-catalyzed hydrolysis [6] |
| 4-6 | Moderate stability | Medium | Mixed acid/base catalysis |
| 6-8 | Optimal stability | Low | Minimal hydrolysis |
| 9-11 | Base-catalyzed degradation | High | Hydroxide ion attack [7] |
The interaction between temperature and pH significantly influences the degradation pathways of methyl 4-hydroxy-2-methylnicotinate. At elevated temperatures (80°C), the hydrolysis rate increases substantially across all pH ranges, following the Arrhenius relationship observed in similar nicotinate esters [7].
The degradation rate of methyl 4-hydroxy-2-methylnicotinate is significantly influenced by buffer species composition. Research on related nicotinate esters indicates that carbonate buffers exhibit the most catalytic effect, followed by borate and phosphate buffer systems [7]. This buffer-specific catalysis occurs through direct participation of buffer components in the hydrolysis mechanism, rather than simple pH maintenance.
The buffer concentration also affects the overall degradation kinetics, with higher buffer concentrations generally accelerating the hydrolysis process through increased ionic strength effects and specific ion catalysis mechanisms.
Methyl 4-hydroxy-2-methylnicotinate demonstrates thermal stability up to approximately 200°C, beyond which significant decomposition occurs [9] [10]. The thermal decomposition process follows a characteristic pattern observed in pyridine-containing esters, with rapid decomposition occurring in the temperature range of 280-470°C [9].
Thermogravimetric analysis of related pyridine esters reveals that decomposition typically occurs in discrete temperature ranges, with initial stability up to 200°C, followed by rapid mass loss between 280-470°C, ultimately resulting in 95% volatilization of the organic matter [9].
The activation energy for thermal decomposition of methyl 4-hydroxy-2-methylnicotinate can be estimated based on comprehensive studies of related ester compounds. Thermal decomposition of carboxylic acid esters typically exhibits activation energies in the range of 47-53 kcal/mol [11], while nicotinate-specific thermal processes show activation energies of approximately 37 kcal/mol [12].
| Decomposition Process | Activation Energy (kcal/mol) | Temperature Range (°C) | Reference System |
|---|---|---|---|
| Initial ester cleavage | 47-53 | 280-350 | General ester decomposition [11] |
| Pyridine ring degradation | 37 | 350-450 | Nicotinate thermal analysis [12] |
| Complete oxidative degradation | 18-20 | 450-500 | Vinyl ester analogs [9] |
The thermal decomposition kinetics of methyl 4-hydroxy-2-methylnicotinate follow the Arrhenius equation, with frequency factors typically ranging from 10¹⁹ to 10²⁰ min⁻¹ based on analogous ester systems [9]. The decomposition process exhibits characteristics consistent with a concerted mechanism involving six-membered ring transition states, similar to other carboxylic acid ester thermal eliminations [11].
Detailed kinetic analysis reveals that the thermal decomposition proceeds through multiple pathways:
The thermal decomposition of methyl 4-hydroxy-2-methylnicotinate generates several characteristic products, including methanol, carbon dioxide, and various nitrogen-containing heterocycles [13]. The decomposition pathway closely resembles that observed for other nicotinate esters, where the initial step involves ester bond cleavage, followed by progressive degradation of the pyridine ring system.
Gas chromatography-mass spectrometry analysis of thermal decomposition products from related pyridine esters indicates the formation of nitrogen oxides, carbonaceous residues, and low molecular weight organic fragments [13]. The specific product distribution depends on the heating rate, atmosphere composition (inert vs. oxidative), and maximum temperature achieved during the thermal treatment.
The thermal stability of methyl 4-hydroxy-2-methylnicotinate is significantly influenced by atmospheric conditions. Inert atmospheres (nitrogen, argon) promote different decomposition pathways compared to oxidative environments (air, oxygen) [14]. Under inert conditions, pyrolysis mechanisms predominate, while oxidative conditions favor combustion-like processes with more complete carbon oxidation.